Ethyl (2-methylcyclohexylidene)acetate
Description
Ethyl (2-methylcyclohexylidene)acetate is a cyclohexylidene-containing ester characterized by a conjugated enone system (α,β-unsaturated ester) and a methyl substituent on the cyclohexene ring. For example, this derivative (C${11}$H${18}$O$_5$) was synthesized via deacetylation of a precursor using cation exchange resin AG50W-X4, yielding 86% after chromatographic purification . Key spectral data includes:
- $^1$H NMR: δ 1.29 (t, J = 7.2 Hz, 3H, ethyl CH$3$), 4.17 (br m, 2H, ethyl CH$2$)
- IR: Strong absorption at 1700 cm$^{-1}$ (ester C=O) and 1650 cm$^{-1}$ (conjugated enone) .
The methyl group on the cyclohexylidene ring enhances steric bulk, influencing reactivity and stability compared to simpler esters.
Properties
CAS No. |
2208-99-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HNSZAMVXYHEQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-methylcyclohexylidene)acetate can be synthesized through the esterification reaction between 2-methylcyclohexanone and ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclohexanone and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-methylcyclohexanone and ethanol.
Reduction: The corresponding alcohol, ethyl (2-methylcyclohexylidene)methanol.
Transesterification: Different esters depending on the alcohol used in the reaction.
Scientific Research Applications
Ethyl (2-methylcyclohexylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl (E)-2-(2-Oxocyclohexylidene)acetate
Molecular Formula : C${10}$H${14}$O$_3$
Key Features :
Comparison :
(Z)-Ethyl 2-Chloro-2-[Arylhydrazinylidene]acetates
Examples :
Key Features :
Comparison :
- Higher molecular weight and halogen presence increase toxicity risks compared to the methyl-substituted compound.
Ethyl Acetate (Simple Ester)
Molecular Formula : C$4$H$8$O$_2$
Key Features :
Comparison :
- Ethyl acetate’s simplicity grants it widespread use as a solvent, whereas the cyclohexylidene analogs are niche intermediates in organic synthesis.
- The conjugated enone system in ethyl (2-methylcyclohexylidene)acetate enables Diels-Alder reactions, which ethyl acetate cannot undergo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
